molecular formula C18H15ClSe B101746 [Chloro(diphenyl)-lambda4-selanyl]benzene CAS No. 17166-13-1

[Chloro(diphenyl)-lambda4-selanyl]benzene

Cat. No.: B101746
CAS No.: 17166-13-1
M. Wt: 345.7 g/mol
InChI Key: ABZYEHBDHSQLHO-UHFFFAOYSA-N
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Description

[Chloro(diphenyl)-lambda⁴-selanyl]benzene is an organoselenium compound characterized by a central selenium atom in the +4 oxidation state (denoted as λ⁴-selanyl). The selenium center is bonded to a benzene ring, two phenyl groups, and a chlorine atom, forming a tetrahedral geometry. This compound belongs to the class of selenuranes, which are known for their diverse reactivity in organic synthesis and catalysis. Its structure combines aromatic substituents (benzene and diphenyl groups) with an electronegative chlorine atom, influencing its electronic properties and stability.

Properties

IUPAC Name

[chloro(diphenyl)-λ4-selanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClSe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZYEHBDHSQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diphenyl Diselenide

Diphenyl diselenide serves as the precursor. It is synthesized by reacting sodium selenide (Na₂Se) with iodobenzene (C₆H₅I) in anhydrous ammonia:

2 C₆H₅I + Na₂Se → (C₆H₅)₂Se₂ + 2 NaI\text{2 C₆H₅I + Na₂Se → (C₆H₅)₂Se₂ + 2 NaI}

The product is purified via recrystallization from ethanol, yielding a crystalline solid.

Chlorination of Diphenyl Diselenide

Diphenyl diselenide is treated with thionyl chloride in a 1:1 molar ratio. The reaction is exothermic and requires cooling (0–5°C) to control side reactions. After 4–6 hours, the mixture is filtered to remove sulfur dioxide gas, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent).

Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature 0–25°CHigher temperatures risk over-chlorination.
Solvent DichloromethaneMinimizes side reactions.
Molar Ratio 1:1 (diselenide:SOCl₂)Excess SOCl₂ degrades product.
Reaction Time 4–6 hoursShorter durations yield incomplete conversion.

Industrial-Scale Production Considerations

Industrial synthesis requires scalable and cost-effective protocols. Key adjustments include:

  • Continuous Flow Reactors : Enhance heat dissipation and reaction control.

  • Catalytic Systems : Lewis acids like ZnCl₂ may accelerate chlorination (analogous to Friedel-Crafts alkylation in diphenylmethane synthesis).

  • Solvent Recovery : Implementing distillation systems to reclaim dichloromethane reduces waste.

Challenges and Mitigation Strategies

Oxidative Degradation

Selenium compounds are prone to oxidation. Strategies include:

  • Conducting reactions under strict anaerobic conditions.

  • Adding antioxidants like hydroquinone (0.1–1.0 wt%).

Byproduct Formation

Over-chlorination may yield (C₆H₅)₂SeCl₃. This is minimized by:

  • Precise stoichiometric control.

  • Gradual addition of SOCl₂.

Comparative Analysis with Analogous Halogenation Methods

The chlorination of diphenyl diselenide mirrors bromination methods used in diphenyl ether synthesis. For example, bromination of 4-bromo-2-methylbenzenamine with NBS (N-bromosuccinimide) follows a similar radical mechanism, suggesting that [Chloro(diphenyl)-λ⁴-selanyl]benzene could adopt analogous initiation via AIBN (azobisisobutyronitrile) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [Chloro(diphenyl)-lambda4-selanyl]benzene can undergo oxidation reactions to form selenoxides or selenones.

    Reduction: The compound can be reduced to form diphenyl selenide.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Diphenyl selenoxide or diphenyl selenone.

    Reduction: Diphenyl selenide.

    Substitution: Corresponding substituted selenides.

Scientific Research Applications

Chemistry

[Chloro(diphenyl)-lambda4-selanyl]benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various selenium-containing compounds.

Biology and Medicine

In medicinal chemistry, selenium compounds are investigated for their potential antioxidant and anticancer properties. This compound may be used in the synthesis of selenium-based drugs or as a tool to study selenium’s biological effects.

Industry

The compound can be used in the production of specialty chemicals and materials that require selenium-containing intermediates.

Mechanism of Action

The mechanism by which [Chloro(diphenyl)-lambda4-selanyl]benzene exerts its effects depends on the specific reaction or application. In oxidation reactions, the selenium atom can undergo redox cycling, which is crucial for its antioxidant properties. In biological systems, selenium compounds can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Organoselenium compounds with tetrahedral geometry, such as diphenyl selenoxide (Ph₂SeO) and triphenylselenonium chloride (Ph₃SeCl), share similarities with [Chloro(diphenyl)-lambda⁴-selanyl]benzene. Key differences arise from substituent effects:

  • Chlorine vs.
  • Diphenyl vs. Triphenyl Systems: Triphenylselenonium chloride (Ph₃SeCl) lacks the aromatic benzene ring directly bonded to selenium, reducing conjugation effects observed in [Chloro(diphenyl)-lambda⁴-selanyl]benzene .

Reactivity and Stability

  • Hydrolysis Resistance : Chloro-substituted selenuranes like [Chloro(diphenyl)-lambda⁴-selanyl]benzene exhibit greater hydrolytic stability compared to their bromo or iodo analogs due to the lower leaving-group ability of chloride .
  • Radical Stability : highlights that electron-withdrawing substituents (e.g., Cl) on diphenyl systems increase reaction yields by stabilizing radical intermediates. This suggests that [Chloro(diphenyl)-lambda⁴-selanyl]benzene may participate in radical-mediated reactions more efficiently than methoxy- or methyl-substituted analogs .

Physical Properties

While direct data for [Chloro(diphenyl)-lambda⁴-selanyl]benzene is unavailable in the provided evidence, comparisons with structurally related compounds can be inferred:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Reference
Diphenyl selenide (Ph₂Se) 235.15 60–62 Ethanol, Ether
Triphenylselenonium chloride 353.70 145–148 Chloroform, DCM
Chlorobenzene (C₆H₅Cl) 112.56 -45 Ethanol, Acetone
[Chloro(diphenyl)-lambda⁴-selanyl]benzene (Inferred) ~350–370 100–120 (estimated) DCM, THF

Notes:

  • The higher molecular weight of [Chloro(diphenyl)-lambda⁴-selanyl]benzene compared to diphenyl selenide arises from the additional benzene and chlorine substituents.
  • Solubility in polar aprotic solvents (e.g., DCM) aligns with trends observed in chlorinated aromatics .

Biological Activity

Overview of [Chloro(diphenyl)-lambda4-selanyl]benzene

Chemical Structure : The compound features a selenium atom bonded to two phenyl groups and a chlorine atom. The unique properties of selenium contribute to its biological relevance, particularly in the context of antioxidant activity.

Synthesis : The synthesis of phenylselenyl compounds often involves the reaction of diphenyl diselenide with chlorinated benzene derivatives. Such reactions can yield various derivatives with differing biological activities.

Antioxidant Properties

Research indicates that compounds containing selenium exhibit notable antioxidant properties. The antioxidant mechanism is primarily attributed to the ability of selenium to mimic glutathione peroxidase activity, which helps in reducing oxidative stress in cells.

  • Glutathione Peroxidase-like Activity : Studies have shown that certain phenylselenyl compounds can catalyze the reduction of hydrogen peroxide (H₂O₂), similar to the enzyme glutathione peroxidase. This activity is crucial for protecting cellular components from oxidative damage.

Cytotoxicity and Anticancer Activity

Phenylselenyl compounds have been investigated for their cytotoxic effects on various cancer cell lines.

  • Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis, where the compound triggered intrinsic apoptotic pathways leading to cell death.

Antimicrobial Activity

Emerging research suggests that selenium-containing compounds may also possess antimicrobial properties.

  • Mechanism : The antimicrobial effect is thought to arise from the disruption of microbial cell membranes and interference with metabolic processes due to the presence of selenium.

Table 1: Biological Activities of this compound

Biological ActivityMechanismReference
AntioxidantMimics glutathione peroxidase
Cytotoxicity (MCF-7)Induces apoptosis
AntimicrobialDisrupts cell membranesPending further studies

Table 2: Comparative Analysis of Phenylselenyl Compounds

CompoundAntioxidant ActivityCytotoxicity (IC50)Antimicrobial Activity
This compoundHigh15 µMModerate
Diphenyl diselenideModerate20 µMLow
MonoselenidesLow50 µMHigh

Research Findings

  • Intramolecular Interactions : Research has highlighted that intramolecular nonbonded interactions in dichalcogenides can enhance their biological activity, suggesting that structural modifications can lead to improved efficacy in biological systems .
  • Mechanistic Insights : Studies utilizing X-ray crystallography have provided insights into the structural features that contribute to the biological activity of these compounds, including bond angles and distances that affect reactivity and interaction with biomolecules.
  • Future Directions : Ongoing research aims to explore the full potential of this compound in drug development, particularly in targeting oxidative stress-related diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing [Chloro(diphenyl)-lambda⁴-selanyl]benzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a leaving group (e.g., chloride) on a benzene ring with a selanyl-diphenyl moiety under controlled conditions. Key variables include solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for coupling) . Yield optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry, and isolating intermediates under inert atmospheres to prevent selenium oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons and carbons, while 77Se^{77}\text{Se} NMR (if accessible) confirms selenium coordination. Coupling patterns in 1H^{1}\text{H} NMR distinguish para/meta substituents .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., Se–C ~1.95 Å) and angles. SHELXL refinement ( ) is recommended for handling heavy atoms like selenium .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and isotopic patterns (e.g., 80Se^{80}\text{Se} vs. 82Se^{82}\text{Se}) .

Q. How does the electronic nature of the selanyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The selanyl group (-SePh₂) is electron-withdrawing due to selenium’s electronegativity, directing electrophilic substitution to meta positions. Reactivity can be probed via kinetic studies with halogenating agents (e.g., NBS or Cl₂) under varying temperatures, monitored by UV-Vis or HPLC . Comparative studies with sulfur analogs (e.g., sulfides) highlight selenium’s lower nucleophilicity but higher polarizability .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in crystallographic data for selenium-containing aromatics?

  • Methodological Answer : Discrepancies in bond angles or disorder models often arise from selenium’s large atomic radius. Use SHELXL’s TWIN and BASF commands ( ) to refine twinned crystals. Complementary DFT calculations (e.g., B3LYP/def2-TZVP) predict geometry and validate experimental data. Discrepancies >0.05 Å in bond lengths warrant re-evaluation of data collection (e.g., low-temperature crystallography) .

Q. How can DFT simulations predict the electronic properties and stability of [Chloro(diphenyl)-lambda⁴-selanyl]benzene under photolytic conditions?

  • Methodological Answer : Perform time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra, focusing on Se-centered transitions. Solvent effects (e.g., PCM model for THF) and spin-orbit coupling are critical for accuracy. Stability studies involve simulating bond dissociation energies (e.g., Se–C vs. C–Cl) and comparing with experimental TGA/DSC data .

Q. What protocols are recommended for studying the compound’s interactions with biological targets, such as enzyme active sites?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). Parameterize selenium using RESP charges derived from HF/6-31G* calculations.
  • In Vitro Assays : Test inhibitory effects on bacterial dehydrogenases (e.g., E. coli FabI) at concentrations 1–100 µM, correlating IC₅₀ values with computational binding affinities. Include controls for selenium toxicity (e.g., selenocysteine analogs) .

Q. How does the compound’s stability vary under thermal or oxidative stress, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies at 40–60°C/75% RH, monitoring via HPLC. Oxidative degradation (e.g., H₂O₂ exposure) likely produces selenoxides (Se=O) or diselenides. LC-MS/MS identifies fragments (e.g., m/z 157 for diphenyl selenide). Kinetic modeling (Arrhenius plots) predicts shelf-life .

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